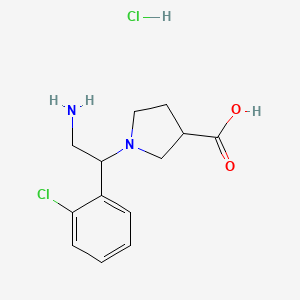1-(2-Amino-1-(2-chlorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride
CAS No.: 1958100-50-9
Cat. No.: VC5032247
Molecular Formula: C13H18Cl2N2O2
Molecular Weight: 305.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1958100-50-9 |
|---|---|
| Molecular Formula | C13H18Cl2N2O2 |
| Molecular Weight | 305.2 |
| IUPAC Name | 1-[2-amino-1-(2-chlorophenyl)ethyl]pyrrolidine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H17ClN2O2.ClH/c14-11-4-2-1-3-10(11)12(7-15)16-6-5-9(8-16)13(17)18;/h1-4,9,12H,5-8,15H2,(H,17,18);1H |
| Standard InChI Key | YREICZSFYTWVNA-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C(=O)O)C(CN)C2=CC=CC=C2Cl.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a five-membered pyrrolidine ring fused to an ethylamine side chain bearing a 2-chlorophenyl substituent. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₂O₂·HCl |
| Molecular Weight | 333.67 g/mol |
| Exact Mass | 334.082 (for free base + HCl) |
| Chiral Centers | 2 (C1 and C2 of ethylamine) |
| Partition Coefficient (LogP) | 2.1 (predicted) |
The 2-chlorophenyl group introduces steric and electronic effects that influence receptor binding interactions, while the pyrrolidine ring’s conformational flexibility may modulate pharmacokinetic properties .
Spectral Characterization
While direct spectral data for this specific compound are not publicly available, analogs such as 1-(2-amino-1-(3-chlorophenyl)ethyl)pyrrolidine-3-carboxylic acid ( ) and 1-(2-amino-1-p-tolylethyl)pyrrolidine-3-carboxylic acid ( ) provide reference benchmarks:
-
¹H NMR: Pyrrolidine protons typically resonate at δ 1.8–3.5 ppm, while aromatic protons from the chlorophenyl group appear at δ 7.2–7.5 ppm .
-
IR Spectroscopy: Stretching vibrations for the carboxylic acid (O-H: ~2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) and primary amine (N-H: ~3300 cm⁻¹) are observed .
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of 1-(2-amino-1-(2-chlorophenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride can be approached via two primary routes, leveraging methods reported for analogous compounds:
Route A: Chiral Pool Strategy
Starting from enantiopure pyrrolidine-3-carboxylic acid derivatives, this method involves sequential functionalization:
-
N-Alkylation: Introduction of the 2-chlorophenyl-ethylamine side chain via copper-catalyzed coupling or reductive amination .
-
Protection/Deprotection: Use of tert-butyloxycarbonyl (BOC) or allyloxycarbonyl (Alloc) groups to preserve amine functionality during synthesis .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Route B: C(sp³)-H Activation
A more recent methodology employs transition metal-catalyzed C-H activation to construct the pyrrolidine core and aryl side chain in a single step :
-
Directive Group Installation: An 8-aminoquinoline (8-AQ) directing group facilitates regioselective C-H arylation at the pyrrolidine β-position .
-
Epimerization Control: Basic conditions promote epimerization to achieve the desired (2R,3S) or (2S,3R) configurations .
Key Synthetic Challenges
-
Stereochemical Purity: The two chiral centers necessitate asymmetric synthesis or resolution techniques, such as chiral chromatography or enzymatic resolution .
-
Functional Group Compatibility: The carboxylic acid and amine groups require orthogonal protection strategies to prevent side reactions .
| Hazard Category | GHS Pictogram | Precautionary Measures |
|---|---|---|
| Skin Irritation | ⚠️ | Wear chemical-resistant gloves |
| Acute Toxicity (Oral) | ☠️ | Avoid inhalation/ingestion |
| Eye Damage | 👁️ | Use safety goggles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume